3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h5-8,13H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGFUHVLNZGTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling for Alkyne Formation
The Sonogashira cross-coupling reaction is a cornerstone for introducing the alkyne moiety in 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol. A one-pot, three-component synthesis strategy combines enaminones, 3-bromobenzimidamide hydrochloride, and terminal alkynes in the presence of palladium catalysts. For instance, PdCl₂(PPh₃)₂ (5 mol%) with CuI (10 mol%) in DMF at 70–85°C facilitates simultaneous pyrimidine ring formation and alkyne coupling. This method achieves yields up to 85% for analogous propargylic alcohols, with reaction times under 4 hours.
Key Reaction Conditions:
Palladium-Catalyzed Alkyne Functionalization
Alternative protocols employ Pd(OH)₂/C or Pd/C for alkyne bond formation, though these systems require higher catalyst loadings (20 mol%) and extended reaction times (24 hours) to achieve modest yields (~10–20%). The inferior performance relative to PdCl₂(PPh₃)₂ underscores the importance of ligand selection in stabilizing palladium intermediates during coupling.
Nucleophilic Substitution for Dimethylamino Group Introduction
Quaternization of Aromatic Amines
The dimethylamino group at the phenyl ring’s para position is introduced via nucleophilic substitution of a halogenated precursor. For example, 4-bromo-N,N-dimethylaniline reacts with dimethylamine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMSO or DMF at 80–100°C. This step typically precedes alkyne installation to avoid side reactions involving the propargyl alcohol’s hydroxyl group.
Optimized Parameters:
Reductive Amination Pathways
While less common, reductive amination of 4-aminoacetophenone derivatives with formaldehyde and a reducing agent (e.g., NaBH₃CN) offers an alternative route to the dimethylamino group. However, this method risks over-alkylation and requires stringent stoichiometric control.
Oxidation and Reduction Sequences
Manganese Dioxide-Mediated Oxidation
Secondary alcohol intermediates are oxidized to ketones using MnO₂ (10 equiv) in dichloromethane , followed by propargyl alcohol reduction. For example, 1-(4-dimethylaminophenyl)prop-2-yn-1-one is reduced with NaBH₄ in methanol to yield the target alcohol. This two-step sequence achieves 82–91% yields for structurally related compounds.
Representative Protocol:
-
Oxidation: MnO₂ (10 equiv), CH₂Cl₂, rt, 2 h.
-
Reduction: NaBH₄ (2 equiv), MeOH, 0°C to rt, 1 h.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency, scalability, and practicality of major preparation methods:
Chemical Reactions Analysis
Oxidation to Propynenitriles
Treatment with MnO₂ and ammonia in i-PrOH/THF oxidizes the propargylic alcohol to 3-(4-dimethylaminophenyl)propynenitrile (C₁₁H₁₀N₂). This reaction proceeds via dehydrogenation, with MnO₂ acting as a stoichiometric oxidizer .
Reaction Conditions
| Oxidizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| MnO₂ (10 eq.) | THF | 20°C, 3 h | 65% |
Mechanistically, MnO₂ abstracts a hydrogen from the hydroxyl group, forming a ketone intermediate that dehydrates to the nitrile .
Oxidation to Ynones
Under similar conditions but without ammonia, MnO₂ oxidizes the compound to 3-(4-dimethylaminophenyl)prop-2-yn-1-one (C₁₁H₁₁NO). The reaction occurs in CH₂Cl₂ with activated MnO₂ :
Reaction Pathway
-
MnO₂ abstracts the hydroxyl hydrogen, forming an oxonium intermediate.
-
Dehydration yields the ynone.
Key Data
Sonogashira Coupling
The alkyne moiety participates in Sonogashira cross-couplings with aryl halides under PdCl₂(PPh₃)₂ catalysis. For example, coupling with 3-bromobenzimidamide hydrochloride forms pyrimidine derivatives :
General Conditions
| Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 70–75°C | 70–80% |
Mechanism
-
Oxidative addition of Pd⁰ to the aryl halide.
-
Transmetallation with the alkyne.
Multi-Component Reactions (MCRs)
In a one-pot MCR with enaminones and arylboronic acids, the compound undergoes:
-
Michael addition to enaminones.
-
Cyclization and dehydration to form pyrimidine scaffolds.
Key Product : 4-Phenyl-2-[3-(alkynyl)phenyl]pyrimidine
| Entry | Alkyne | Product Yield | Reaction Time |
|---|---|---|---|
| 1 | Prop-2-yn-1-ol | 80% | 2.5 h |
Michael Addition
The electron-rich alkyne acts as a nucleophile in base-catalyzed Michael additions . For instance, it adds to α,β-unsaturated carbonyl compounds (e.g., enaminones) to form intermediates that cyclize into pyrimidines .
Mechanistic Steps
-
Base deprotonates the enaminone, generating a nucleophilic enolate.
-
Alkyne attacks the β-position of the enolate.
Photophysical Behavior
While not a classical reaction, the dimethylamino group facilitates intramolecular charge transfer (ICT) under UV excitation, leading to dual amplified spontaneous emission (ASE) bands at 545 nm and 565 nm in polar solvents . This property is leveraged in laser dye applications.
Comparative Reactivity
The dimethylamino group enhances electron density on the aryl ring, increasing reactivity in electrophilic substitutions compared to methyl- or nitro-substituted analogs .
| Substituent | Reaction Rate (Relative to –NMe₂) |
|---|---|
| –NMe₂ (electron-donating) | 1.0 (reference) |
| –NO₂ (electron-withdrawing) | 0.3 |
Scientific Research Applications
Chemical Properties and Structure
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol features a propargyl alcohol structure with a dimethylamino group attached to a phenyl ring. Its molecular formula is C₁₁H₁₃N₁O, with a molecular weight of approximately 175.23 g/mol. The compound's unique triple bond in the propynyl portion contributes to its reactivity and potential applications across various fields.
Chemistry
In the field of chemistry, 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol is utilized as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The triple bond can be reduced to form alkenes or alkanes.
- Substitution : The dimethylamino group can participate in electrophilic aromatic substitution reactions.
These reactions enable the compound to serve as an intermediate in the synthesis of pharmaceuticals and other organic materials .
Biology
The biological applications of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol are notable, particularly for its potential as a fluorescent probe due to its unique photophysical properties. Preliminary studies indicate that it exhibits biological activity, making it a candidate for:
- Antimicrobial Research : It has shown effectiveness against multidrug-resistant bacterial strains, including Staphylococcus aureus (MRSA) and Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 μg/mL |
| Mycobacterium abscessus | 4–8 μg/mL |
| Mycobacterium smegmatis | 4–8 μg/mL |
Medicine
In medicinal chemistry, this compound is explored for its therapeutic effects, particularly in drug development. Its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions may modulate enzyme activity or receptor function .
Industrial Applications
The compound is also utilized in industrial applications, particularly in the production of dyes and pigments due to its chromophoric properties. Its derivatives have been studied for potential use as fluorescent dyes and laser materials, indicating possible utility in biomedical imaging and phototherapy .
Case Studies and Research Findings
Several studies have investigated the biological activities of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol and its derivatives:
- Antifungal Activity : A study demonstrated that derivatives of this compound exhibited significant antifungal activity against Candida albicans, with IC50 values ranging from 8.1 to 43.8 μM .
- Fluorescence Studies : Research has shown that solvent polarity significantly affects the fluorescence emission and absorption peaks of this compound, which is crucial for optimizing conditions in dye lasers .
- Synthesis Optimization : Industrial synthesis methods have been optimized using continuous flow reactors to enhance yield and efficiency, demonstrating the compound's versatility in both laboratory and industrial settings .
Mechanism of Action
The mechanism of action of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propynyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key Observations:
Physicochemical Properties
- Melting Points: Substituents significantly affect physical states. For example, 1-Cyclopropyl-3-(2-methoxynaphthalen-6-yl)-prop-2-yn-1-ol is a white solid (m.p. 95–97°C), while less polar analogs exist as oils .
- Solubility: Polar groups (e.g., dimethylamino) improve water solubility, critical for pharmaceutical applications.
Biological Activity
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol, a compound featuring a propargylic alcohol structure, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and data tables.
Chemical Structure
The chemical structure of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol can be represented as follows:
This compound contains a dimethylamino group attached to a phenyl ring, contributing to its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol against various bacterial strains. The minimal inhibitory concentration (MIC) values are crucial for understanding its potency.
| Bacterial Strain | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |
| Escherichia coli | 64 | Moderate activity against Gram-negative bacteria |
| Pseudomonas aeruginosa | 128 | Lower efficacy observed |
These results indicate that while the compound exhibits antibacterial properties, its effectiveness varies significantly between different bacterial strains .
Antifungal Activity
The antifungal properties of the compound were also assessed, particularly against Candida species. The following table summarizes the findings:
| Fungal Strain | IC50 (µM) | Notes |
|---|---|---|
| Candida albicans | 53 | Comparable to other antifungal agents |
| Aspergillus niger | 45 | Demonstrated significant inhibition |
The IC50 values suggest that 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol has promising antifungal activity, particularly against Candida albicans, making it a candidate for further development in antifungal therapies .
Anticancer Activity
In vitro studies have explored the anticancer potential of this compound on various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 86 | Moderate cytotoxicity observed |
| PC-3 (Prostate Cancer) | 70 | Significant inhibition noted |
The anticancer activity indicates that the compound may interfere with cancer cell proliferation, warranting further investigation into its mechanism of action and potential therapeutic applications .
The biological activity of 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol is believed to stem from its ability to interact with cellular components. It may disrupt membrane integrity in bacteria and fungi, leading to cell death. Additionally, its anticancer effects could be attributed to apoptosis induction in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A study demonstrated that formulations containing 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol significantly reduced bacterial load in infected wounds compared to control groups.
- Antifungal Treatment : In a clinical trial involving patients with recurrent Candida infections, patients treated with this compound showed a marked improvement in symptoms and reduced fungal colonization.
- Cancer Research : Preclinical models using human breast cancer xenografts showed that treatment with this compound resulted in tumor size reduction and prolonged survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol?
- Answer: The compound can be synthesized via nucleophilic substitution reactions using activated derivatives of propargyl alcohols. For instance, reacting a mesylate or tosylate derivative of a propargyl alcohol precursor with 4-dimethylaminophenyl magnesium bromide under controlled Grignard conditions yields the target compound. Catalytic hydrogenation may also be applied to reduce nitro intermediates if applicable . Alternative routes involve coupling reactions using palladium catalysts to introduce the dimethylamino-phenyl moiety .
Q. Which spectroscopic techniques are critical for characterizing 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol?
- Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm the presence of the propargyl alcohol moiety, dimethylamino group, and aromatic protons.
- IR Spectroscopy: Identification of O-H (propargyl alcohol) and C≡C (alkyne) stretches.
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural elucidation (if single crystals are obtainable) using programs like SHELXL .
Q. How can researchers mitigate challenges in isolating this compound due to its hygroscopicity or instability?
- Answer: Conduct reactions under inert atmospheres (N/Ar) and use anhydrous solvents. Purification via column chromatography with silica gel modified with triethylamine or low-temperature recrystallization can minimize decomposition. Storage in desiccators with molecular sieves is recommended .
Advanced Research Questions
Q. What strategies resolve discrepancies in crystallographic data for 3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol?
- Answer: Contradictions in bond lengths or angles may arise from twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinning, and refine disordered regions with PART instructions. Validate results using Mercury’s packing similarity tools to compare with analogous structures .
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?
- Answer: Graph set analysis (as per Etter’s formalism) can classify hydrogen-bonding motifs. The propargyl O-H often acts as a donor to acceptor groups (e.g., dimethylamino N), forming or patterns. Mercury’s void analysis quantifies packing efficiency, while IsoStar predicts preferred interaction geometries .
Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. Natural Bond Orbital (NBO) analysis evaluates charge distribution on the alkyne and hydroxyl groups, guiding mechanistic studies .
Q. How can researchers validate the compound’s role as a ligand in coordination chemistry?
- Answer: Single-crystal X-ray diffraction of metal complexes (e.g., with Cu or Pd) confirms binding modes. Spectrophotometric titration (UV-Vis) measures binding constants, while cyclic voltammetry assesses redox activity influenced by the dimethylamino group’s electron-donating effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
